molecular formula C18H18N6O3 B2994659 N~4~-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1-[6-(二甲氨基)-4-嘧啶基]-1H-咪唑-4-甲酰胺 CAS No. 1251560-96-9

N~4~-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1-[6-(二甲氨基)-4-嘧啶基]-1H-咪唑-4-甲酰胺

货号 B2994659
CAS 编号: 1251560-96-9
分子量: 366.381
InChI 键: KPMGWJHHNQXAPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
BenchChem offers high-quality N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎应用

已经合成并评估了含有苯并咪唑和嘧啶衍生物的化合物,以了解它们的抗炎活性。一些合成的化合物表现出显着的抗炎活性,与双氯芬酸钠等标准药物相当,表明在治疗炎症相关疾病中具有潜在应用 (Prajapat & Talesara, 2016)

抗癌应用

含有苯并咪唑部分的化合物被评估了对各种癌细胞系的体外抗癌活性,包括白血病、黑色素瘤、肺癌、结肠癌、中枢神经系统癌、卵巢癌、肾癌、前列腺癌和乳腺癌。一些衍生物显示出显着的抗增殖活性,特别是对 MDA-MB 人癌细胞系,表明它们作为抗癌剂的潜力 (Rasal, Sonawane, & Jagtap, 2020)

抗菌和抗氧化应用

苯并咪唑的衍生物显示出对各种微生物的有希望的抗菌活性,并表现出相当的抗氧化活性。发现将杂环和开链对应物掺入苯并咪唑环的特定位置可以增强生物活性,表明它们在开发新的抗菌剂和抗氧化剂中的潜在用途 (Sindhe 等,2016)

心脏电生理活性

已经合成并显示出具有心脏电生理活性的 N-取代咪唑基苯甲酰胺和苯磺酰胺。这些化合物在体外浦肯野纤维测定中很有效,表明它们作为心脏心律失常的 III 类选择性药物的潜力 (Morgan 等,1990)

未来方向

  • Leroy B, Ballinger ML, Baran-Marszak F, et al. Recommended guidelines for validation, quality control, and reporting of TP53 variants in clinical practice. Cancer Res. 2017;77(6):1250-1260 .
  • Powers J, Pinto EM, Barnoud T, et al. A rare TP53 mutation predominant in Ashkenazi Jews confers risk of multiple cancers. Cancer Res. 2020;80(17):3732-3744 .
  • Achatz MI, Zambetti GP. The inherited p53 mutation in the Brazilian population. Cold Spring Harb Perspect Med. 2016;6(12):a026195 .
  • Maxwell KN, Wubbenhorst B, D’Andrea K, et al. Prevalence of mutations in a panel of breast cancer susceptibility genes in BRCA1/2-negative patients with early-onset breast cancer .

属性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-23(2)16-8-17(20-10-19-16)24-9-13(21-11-24)18(25)22-12-3-4-14-15(7-12)27-6-5-26-14/h3-4,7-11H,5-6H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMGWJHHNQXAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。